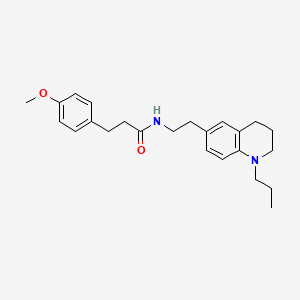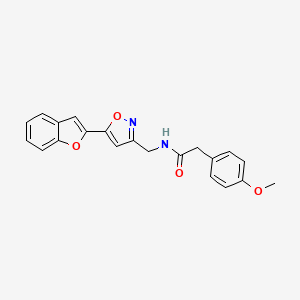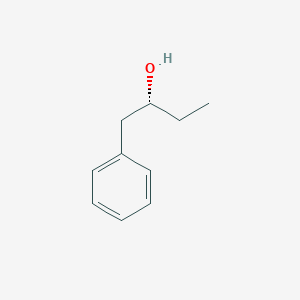
(2R)-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-phenylbutan-2-ol is an organic compound with the molecular formula C10H14O. It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms and a hydrogen atom. The compound is characterized by the presence of a phenyl group (a benzene ring) attached to the second carbon of a butane chain. The (2R) designation indicates the specific stereochemistry of the molecule, referring to the arrangement of atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
(2R)-1-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-phenylbutan-2-one, using a chiral reducing agent. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a chiral catalyst to ensure the formation of the (2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of asymmetric hydrogenation techniques. This process typically employs a chiral catalyst, such as a rhodium or ruthenium complex, to selectively hydrogenate the prochiral ketone to the desired chiral alcohol. The reaction conditions often include elevated temperatures and pressures to optimize yield and enantiomeric purity.
化学反応の分析
Types of Reactions
(2R)-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of 1-phenylbutane, especially under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-phenylbutan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 1-phenylbutan-2-one
Reduction: 1-phenylbutane
Substitution: 1-phenylbutan-2-yl chloride
科学的研究の応用
(2R)-1-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can serve as a model substrate in enzymatic studies to investigate the activity and selectivity of various enzymes involved in chiral transformations.
Medicine: this compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs with analgesic or anti-inflammatory effects.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma and chiral properties, which can influence the sensory characteristics of the final product.
作用機序
The mechanism by which (2R)-1-phenylbutan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the chiral center plays a crucial role in determining the binding affinity and reaction outcome. The molecular targets and pathways involved can vary, but typically include interactions with proteins and enzymes that recognize the chiral configuration of the molecule.
類似化合物との比較
(2R)-1-phenylbutan-2-ol can be compared with other similar compounds, such as:
(2S)-1-phenylbutan-2-ol: The enantiomer of this compound, which has the opposite stereochemistry at the chiral center.
1-phenylbutan-2-one: The corresponding ketone, which lacks the hydroxyl group and has different reactivity and applications.
1-phenylbutane: The fully reduced form, which lacks both the hydroxyl group and the chiral center.
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.
特性
IUPAC Name |
(2R)-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
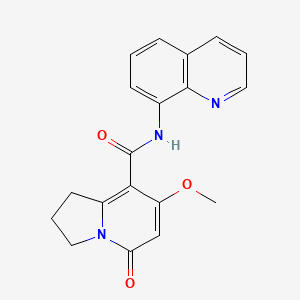
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)
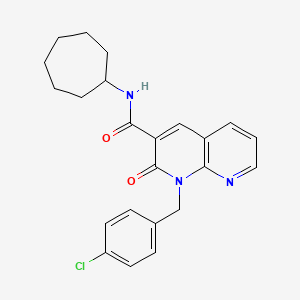
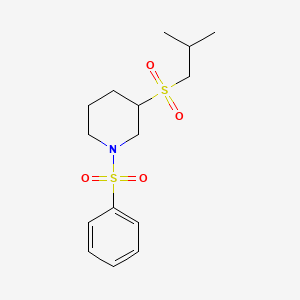
![4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2871459.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2871462.png)
![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)
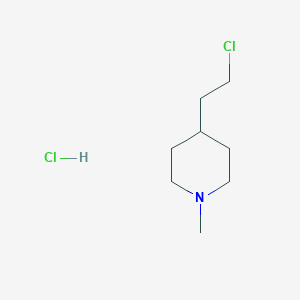
![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)
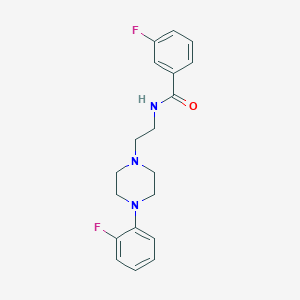
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)
